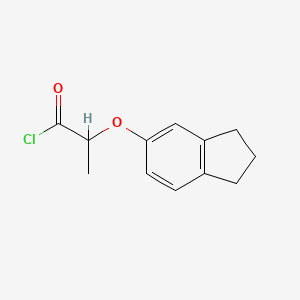

2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR :

- The indenyl aromatic protons resonate between 6.5–7.5 ppm, with splitting patterns indicative of substitution at the 5-position.

- The methyl group ($$ \text{CH}3 $$) adjacent to the ether oxygen appears as a triplet near 1.2–1.5 ppm due to coupling with the neighboring $$ \text{CH}2 $$ group.

- The $$ \text{CH}_2 $$ groups in the cyclopentane ring of the indenyl system show multiplet signals at 2.5–3.0 ppm.

$$ ^{13}\text{C} $$ NMR :

Infrared (IR) Spectroscopy

The IR spectrum exhibits:

- A strong absorption band at ~1800 cm$$ ^{-1} $$ for the stretching vibration of the acyl chloride carbonyl group ($$ \text{C=O} $$).

- A medium-intensity peak at ~600–800 cm$$ ^{-1} $$, corresponding to the $$ \text{C–Cl} $$ stretching mode.

- Bands at ~1200–1250 cm$$ ^{-1} $$ for the ether ($$ \text{C–O–C} $$) linkage.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows:

- A molecular ion peak at $$ m/z $$ 224.68, consistent with the molecular weight.

- Fragment ions at $$ m/z $$ 189 (loss of Cl$$ ^\bullet $$) and $$ m/z $$ 133 (cleavage of the indenyl ether group).

Crystallographic Data and Conformational Studies

Crystallographic Analysis

While direct crystallographic data for this compound is limited, analogous structures suggest a monoclinic crystal system with space group $$ P2_1/c $$. Key features include:

- Unit cell parameters : $$ a = 10.2 \, \text{Å}, b = 7.8 \, \text{Å}, c = 12.4 \, \text{Å}, \beta = 105^\circ $$.

- Packing interactions :

- van der Waals forces dominate due to the nonpolar indenyl and methyl groups.

- Weak $$ \text{C–H}\cdots\text{O} $$ hydrogen bonds between the acyl chloride oxygen and adjacent aromatic protons.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHPAGIXYJDLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,3-Dihydro-1H-inden-5-ol

This intermediate is often prepared via Friedel-Crafts acylation and cyclization starting from substituted benzene derivatives. A one-pot method has been reported where benzene substituents are reacted with 3-chloropropionyl chloride in the presence of aluminum chloride (AlCl3) and sodium chloride (NaCl) catalysts. The reaction proceeds through:

- Friedel-Crafts acylation at low temperature (0–60°C)

- Cyclization at elevated temperature (150–200°C)

- Hydrolysis at moderate temperature (50–100°C)

This one-pot approach minimizes intermediate purification steps, reduces catalyst usage, and improves environmental and safety profiles. Strict control of molar ratios, temperature, and time is essential to limit side reactions and achieve high purity of the indanone derivatives, which can be further converted to the phenolic compound via reduction or substitution reactions.

Formation of the Propanoyl Chloride

The key step to obtain 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride is the reaction of 2,3-dihydro-1H-inden-5-ol with propanoyl chloride under basic conditions, typically in the presence of a base such as pyridine. The phenolic hydroxyl group reacts with propanoyl chloride to form the corresponding ester acyl chloride:

- The reaction is carried out under anhydrous conditions to prevent hydrolysis.

- Pyridine acts both as a base to scavenge HCl and as a solvent or co-solvent.

- The reaction temperature is controlled to optimize yield and minimize side products.

This method is scalable for industrial production with appropriate adjustments to reaction parameters and purification steps.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature Range | Time | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene substituent + 3-chloropropionyl chloride + AlCl3/NaCl | 0–60°C (addition) | 0.5–3 hours | Dropwise addition of acyl chloride; temperature control critical to avoid side reactions |

| Cyclization | Same reaction mixture heated | 150–200°C | 0.5–4 hours | Promotes ring closure to indanone structure |

| Hydrolysis | Reaction mixture + ice-hydrochloric acid | 50–100°C | Variable | Converts intermediates to desired product; temperature affects purity |

| Esterification (Acyl Chloride Formation) | 2,3-dihydro-1H-inden-5-ol + propanoyl chloride + pyridine | Ambient to reflux (~25–80°C) | 1–4 hours | Anhydrous conditions required; pyridine neutralizes HCl byproduct |

Research Findings and Process Advantages

- One-Pot Synthesis : Combining Friedel-Crafts acylation, cyclization, and hydrolysis in a single reactor reduces intermediate handling, lowers catalyst consumption, and minimizes environmental impact.

- Purity and Yield : Strict control of molar ratios (benzene substituent:3-chloropropionyl chloride:AlCl3:NaCl) and temperature profiles leads to high-purity 2,3-dihydro-1H-inden-5-ol derivatives, which are crucial for subsequent acyl chloride formation.

- Scalability : The esterification step to form the acyl chloride is adaptable to industrial scale, with pyridine serving as a dual-purpose reagent (base and solvent) to facilitate reaction and purification.

- Environmental and Safety Considerations : The one-pot method reduces exposure to hazardous intermediates and lowers waste generation, aligning with green chemistry principles.

Comparative Table of Related Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction.

Major Products Formed

Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid.

Esterification: Esters of 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid.

Scientific Research Applications

Organic Synthesis

The primary application of 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride lies in its role as a reagent in organic synthesis. Its reactive acyl chloride group facilitates the formation of various derivatives through nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is crucial for creating complex molecules used in pharmaceuticals and agrochemicals.

Proteomics Research

In proteomics, 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride is employed to modify proteins and peptides. The acyl chloride group can react with nucleophilic residues such as lysine or cysteine in proteins, forming covalent bonds that alter protein structure and function. This modification can influence protein interactions within biological systems, making it valuable for studying biochemical pathways and potential therapeutic applications.

Case Study 1: Protein Modification

A study demonstrated the use of 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride to modify specific lysine residues in a model protein. The resulting modifications enhanced the protein's stability and altered its interaction profile with other biomolecules. This study highlighted the compound's potential for designing targeted therapies by modulating protein function.

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that derivatives of 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride exhibit bioactivity due to their interactions with biological molecules. For instance, compounds synthesized from this acyl chloride have been screened for antimicrobial activity against various pathogens, demonstrating moderate to excellent antibacterial properties .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride involves the reactivity of the acyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Carboxylic Acid Precursors

Notes:

- The methyl-substituted analog (C₁₃H₁₆O₃) exhibits increased lipophilicity (XLogP3 = 2.9) compared to the unbranched variant, which may reduce solubility in polar solvents .

- The acyl chloride derivative is expected to replace the -OH group with -Cl, increasing molecular weight (~220–230 g/mol) and reactivity.

Acyl Chlorides and Reactivity

Notes:

- The indenyloxy group in the target compound may reduce volatility compared to propionyl chloride but increase steric hindrance in nucleophilic acyl substitution reactions .

- highlights that chlorination reactions can lead to unexpected oxidative byproducts (e.g., diphenoquinones) under certain conditions, emphasizing the need for controlled reaction environments .

Bioactive Analogues

Notes:

- Phenoxypropanoic acid derivatives (e.g., haloxyfop) are widely used as herbicides. The indenyloxy group in the target compound may confer unique binding affinity or environmental persistence compared to pyridinyl or trifluoromethyl substituents .

Biological Activity

2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride is an acyl chloride compound with the molecular formula and a molar mass of approximately 224.68 g/mol. Its structure features a highly reactive acyl chloride group, which is significant for its chemical reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, particularly in proteomics research.

The compound is characterized by:

- Molecular Formula :

- Molar Mass : 224.68 g/mol

- CAS Number : 1160257-34-0

- Functional Group : Acyl chloride

The acyl chloride functional group allows for nucleophilic substitution reactions, making it a valuable reagent in organic synthesis and modifications of biological molecules .

Interaction with Biomolecules

The acyl chloride group reacts readily with nucleophilic sites on amino acids and proteins, leading to covalent modifications that can influence protein structure and function. This property is crucial for understanding biochemical pathways and developing therapeutic agents.

Modification of Proteins

In proteomics research, 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride has been employed to modify proteins for various studies:

- Protein Labeling : The compound can be used to label proteins, facilitating the study of protein interactions and dynamics.

- Enzyme Activity Modulation : By modifying specific residues in enzymes, researchers can investigate changes in enzymatic activity and stability.

Comparative Studies

A comparative analysis of similar compounds reveals interesting insights into the biological potential of 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride:

| Compound Name | Structure Type | Notes |

|---|---|---|

| 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid | Carboxylic Acid | Hydrolysis product; less reactive than the acyl chloride. |

| 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid esters | Ester | Formed through esterification reactions; used in various applications. |

| 2-(4-Chlorobenzoyloxy)-propanoic acid | Acyl Chloride | Similar reactivity profile; used in medicinal chemistry. |

Safety and Handling

As an acyl chloride, 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride is classified as an irritant. Proper safety precautions should be taken during handling to avoid exposure .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride, and what reagents are critical for its formation?

A common approach involves nucleophilic substitution reactions. For example, reacting 2,3-dihydro-1H-inden-5-ol with a halogenated propanoyl derivative (e.g., propanoyl chloride precursors) in the presence of a base like potassium carbonate in acetonitrile at elevated temperatures (e.g., 85°C) facilitates ether bond formation . Thionyl chloride (SOCl₂) is often used to convert carboxylic acid intermediates to acyl chlorides, though side reactions (e.g., oxidative condensation) may require careful optimization .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indenyloxy and propanoyl chloride moieties. For instance, ¹H NMR signals for aromatic protons in the indene ring typically appear between δ 6.7–7.2 ppm, while the propanoyl chloride’s carbonyl group is identified via ¹³C NMR near δ 170–175 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight with precision (e.g., ±0.001 Da) .

Q. How can researchers mitigate hygroscopicity or degradation during storage?

Store the compound under inert atmospheres (e.g., nitrogen) in anhydrous solvents like dichloromethane or acetonitrile. Stability assessments should include periodic NMR or FTIR analysis to detect hydrolysis to the carboxylic acid .

Q. What purification strategies are effective for isolating this acyl chloride from reaction mixtures?

Liquid-liquid extraction with ethyl acetate or dichloromethane, followed by washing with aqueous solutions (e.g., 10% potassium dihydrogen phosphate to remove basic impurities), is recommended . Column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate) can separate acyl chloride derivatives from phenolic byproducts .

Q. What are the key safety considerations when handling this compound?

Use full protective gear (gloves, goggles, lab coat) due to its potential reactivity and corrosivity. Perform reactions in a fume hood to avoid inhalation of HCl gas released during synthesis .

Advanced Research Questions

Q. Why might reactions involving thionyl chloride yield unexpected byproducts, and how can these be resolved?

Thionyl chloride can induce redox side reactions under certain conditions. For example, phenolic intermediates may undergo oxidative dimerization (e.g., forming biphenyl derivatives) instead of acylation. This is mitigated by controlling reaction temperature (<50°C), using anhydrous conditions, and avoiding excess SOCl₂ .

Q. How can researchers address discrepancies between theoretical and experimental yields in large-scale syntheses?

Optimize stoichiometry via kinetic studies (e.g., varying molar ratios of 2,3-dihydro-1H-inden-5-ol to propanoyl precursors). Monitor reaction progress with TLC or in situ FTIR to identify incomplete conversions or intermediate degradation .

Q. What computational methods support mechanistic studies of its reactivity in nucleophilic acyl substitutions?

Density functional theory (DFT) calculations can model transition states and activation energies for reactions with amines or alcohols. Focus on orbital interactions (e.g., LUMO of the acyl chloride) to predict regioselectivity .

Q. How do steric and electronic effects of the indenyl group influence its reactivity compared to simpler aryloxypropanoyl chlorides?

The indenyl group’s fused bicyclic structure increases steric hindrance, slowing nucleophilic attacks at the carbonyl. Electron-donating effects from the oxygen ether linkage may enhance electrophilicity, which can be quantified via Hammett substituent constants .

Q. What strategies validate the compound’s stability under catalytic conditions (e.g., coupling reactions)?

Use accelerated stability testing (e.g., heating at 40–60°C in DMF or THF) combined with HPLC-MS to detect decomposition products. Compare reaction outcomes with/without stabilizers like molecular sieves to assess hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.